molecular formula C14H15N3OS B3355303 N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide CAS No. 62347-34-6

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide

Cat. No.: B3355303
CAS No.: 62347-34-6
M. Wt: 273.36 g/mol
InChI Key: QTAQWQFQUQDSGU-UHFFFAOYSA-N
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Description

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide: is an organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a phenyl group, a prop-2-en-1-yl group, and an acetamide moiety attached to the thiadiazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions, where a phenyl halide reacts with the thiadiazole ring in the presence of a suitable catalyst.

    Attachment of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be attached via alkylation reactions using prop-2-en-1-yl halides and a base.

    Formation of the Acetamide Moiety: The acetamide group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Potential use as a lead compound for the development of new pharmaceuticals.

    Industry: Possible applications in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and its substituents could interact with biological macromolecules, leading to modulation of their activity and subsequent biological effects. Further research is needed to elucidate the precise pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenylacetamide: Lacks the prop-2-en-1-yl group.

    N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-methylacetamide: Contains a methyl group instead of the prop-2-en-1-yl group.

    N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-ethylacetamide: Contains an ethyl group instead of the prop-2-en-1-yl group.

Uniqueness

N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the prop-2-en-1-yl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-3-9-17(14-15-11(2)16-19-14)13(18)10-12-7-5-4-6-8-12/h3-8H,1,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAQWQFQUQDSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N(CC=C)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606636
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62347-34-6
Record name N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 3
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N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 4
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 5
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide
Reactant of Route 6
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-2-phenyl-N-(prop-2-en-1-yl)acetamide

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